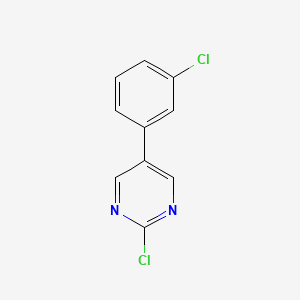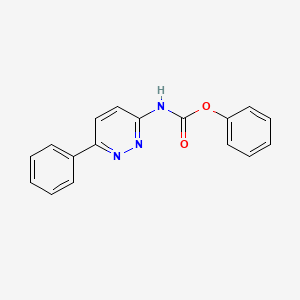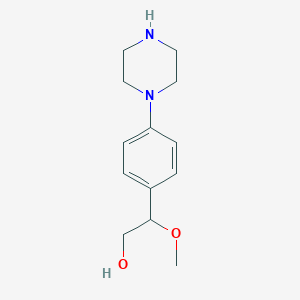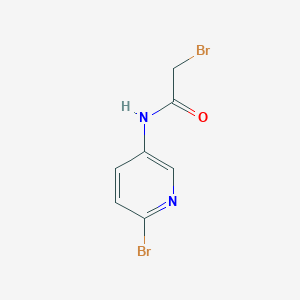![molecular formula C12H8N4O2 B13875657 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol](/img/structure/B13875657.png)
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol is a heterocyclic compound that features a unique combination of pyridine and oxadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyridine and oxadiazole moieties endows it with unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxylic acid hydrazide with a suitable nitrile oxide precursor under cyclization conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for scale-up, can be applied to produce this compound on a larger scale.
化学反应分析
Types of Reactions
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of hydroxylated products.
科学研究应用
5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol has a wide range of scientific research applications:
作用机制
The mechanism of action of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its biological effects. For example, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation by binding to their active sites and blocking substrate access .
相似化合物的比较
Similar Compounds
3-(3-Pyridyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a hydroxyl group.
5-(2-Pyridyl)-1,2,4-oxadiazole: Lacks the hydroxyl group on the pyridine ring.
5-(3-Pyridyl)-1,3,4-oxadiazole: Different position of the nitrogen atoms in the oxadiazole ring.
Uniqueness
The uniqueness of 5-[3-(3-Pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyridinol lies in the presence of both a hydroxyl group and a pyridine ring, which can significantly influence its chemical reactivity and biological activity.
属性
分子式 |
C12H8N4O2 |
|---|---|
分子量 |
240.22 g/mol |
IUPAC 名称 |
5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H8N4O2/c17-10-4-3-9(7-14-10)12-15-11(16-18-12)8-2-1-5-13-6-8/h1-7H,(H,14,17) |
InChI 键 |
BPYLAANWPSVSLD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CNC(=O)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-O-tert-butyl 1-O-methyl 5-[4-(methylcarbamoyl)phenyl]-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate](/img/structure/B13875589.png)

![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B13875612.png)

![7-[(6-chloropyrimidin-4-yl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13875626.png)

![2-[4-(3-Phenylprop-2-enoyl)phenyl]acetic acid](/img/structure/B13875631.png)
![1-(4,6-Dihydro-thieno[3,4-d]thiazol-2-yl)-2-ethyl-hexan-1-one](/img/structure/B13875632.png)
![7-[2,3-Bis(4-methylphenyl)pyrrolo[2,3-b]pyrazin-5-yl]heptanoic acid](/img/structure/B13875640.png)
![N-[5-(4-aminophenyl)-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13875645.png)


![N-[5-amino-2-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B13875666.png)
